4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone, also known as NZ-107, has been investigated for its potential in treating asthma and other conditions involving leukotrienes. Studies have shown that NZ-107 inhibits the contraction of airways caused by leukotrienes, particularly Leukotriene D4 (LTD4) and Leukotriene C4 (LTC4) [, ]. This suggests that NZ-107 may act as a bronchodilator, relaxing the muscles in the airways and improving airflow.
The exact mechanism by which NZ-107 inhibits leukotriene-mediated bronchoconstriction is not fully understood. However, research suggests that it may interact with specific receptors involved in the leukotriene pathway, preventing the binding of leukotrienes and their subsequent effects on smooth muscle contraction [].
Studies have compared the effectiveness of NZ-107 with other anti-asthmatic drugs, such as FPL-55712 and disodium cromoglycate (DSCG). While NZ-107 showed less potency than FPL-55712 in inhibiting LTD4 responses, it demonstrated greater efficacy against LTC4-induced contractions []. Additionally, NZ-107 exhibited a more rapid reversal of bronchoconstriction compared to other drugs [].